![molecular formula C19H23N5O2 B2530159 1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide CAS No. 2097866-18-5](/img/structure/B2530159.png)
1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide
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Overview
Description
The compound contains several functional groups including a benzoxazole, a pyrazole, and a pyrrolidine carboxamide. Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrrolidine carboxamide is a type of amide and is a fundamental component of many biologically active compounds.
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through coupling reactions . For example, molecules can be synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzoxazole and pyrazole groups are aromatic and planar, contributing to the overall stability of the molecule . The pyrrolidine carboxamide group could introduce some conformational flexibility into the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzoxazole, pyrazole, and pyrrolidine carboxamide groups. The benzoxazole and pyrazole groups are aromatic and thus relatively stable, but they do have sites that allow for functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzoxazole and pyrazole groups could contribute to its aromaticity and potentially its fluorescence .Scientific Research Applications
- Dual Orexin Receptor Antagonist : The compound has been investigated as a dual orexin receptor antagonist (MK-4305) for the treatment of primary insomnia . Orexin receptors play a crucial role in regulating sleep-wake cycles, and targeting them can lead to novel therapeutic approaches.
- Fluorescent Properties : Researchers have synthesized derivatives of this compound, such as 1,4-bis(benzoxazol-2-yl)benzene and its 5,5’-disubstituted variants. These derivatives exhibit fluorescence emission, making them useful as fluorescent probes and sensors . Their optical properties can be harnessed for biological imaging and detection.
- Laser Properties : The benzoxazolyl moiety in this compound contributes to its unique properties. Researchers have explored its laser properties, which could have applications in materials science and photonics . Understanding its behavior under laser excitation is essential for designing efficient laser materials.
Medicinal Chemistry and Drug Development
Fluorescent Probes and Sensors
Materials Science
Mechanism of Action
properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13-12-14(2)24(22-13)11-9-20-18(25)16-7-5-10-23(16)19-21-15-6-3-4-8-17(15)26-19/h3-4,6,8,12,16H,5,7,9-11H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQLXBSRTRUTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2CCCN2C3=NC4=CC=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide |
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